molecular formula C24H20ClN3O3S B2469849 3-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422530-05-0

3-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2469849
CAS No.: 422530-05-0
M. Wt: 465.95
InChI Key: JFHQNUGHFUQVFA-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H20ClN3O3S and its molecular weight is 465.95. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

A notable application of compounds structurally related to 3-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is their potential as antimicrobial agents. Studies have shown that similar compounds exhibit significant in vitro antibacterial and antifungal activities against a range of pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans (Desai, Dodiya, & Shihora, 2011); (Desai, Shihora, & Moradia, 2007).

Chemical Synthesis and Characterization

There have been developments in the synthesis and characterization of related quinazoline derivatives. For instance, the synthesis of functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones via intramolecular electrophilic cyclization has been documented (Kut, Onysko, & Lendel, 2020). This highlights the chemical versatility and potential for creating diverse compounds with similar structural backbones.

Antituberculosis and Cytotoxicity Studies

Another application is in the field of antituberculosis research. Derivatives of quinazoline have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Some of these compounds demonstrated significant activity, highlighting their potential in tuberculosis treatment research (Chitra et al., 2011).

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O3S/c1-31-19-9-4-15(5-10-19)13-26-22(29)17-6-11-20-21(12-17)27-24(32)28(23(20)30)14-16-2-7-18(25)8-3-16/h2-5,7-10,17,20-21H,6,11-14H2,1H3,(H,26,29)(H,27,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORIOKBFHQRXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCC3C(C2)NC(=S)N(C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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